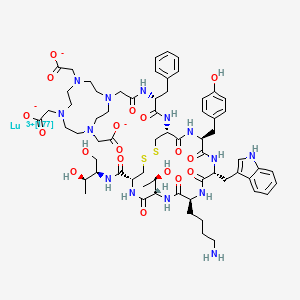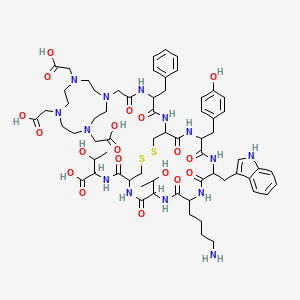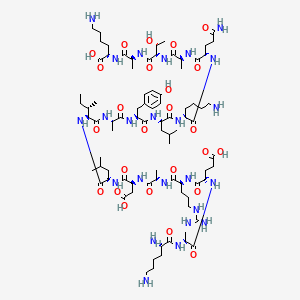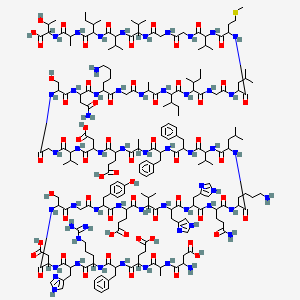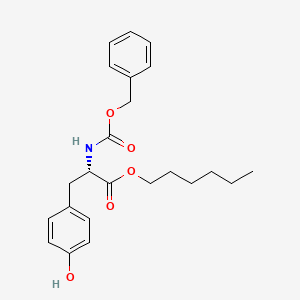
Z-D-Asn(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Asn(Trt)-OH is a synthetic peptide that has been widely studied for its potential applications in medical research and therapeutic treatments. It is a small peptide consisting of three amino acids, namely, asparagine, aspartic acid, and tryptophan. This compound has been found to possess unique biochemical and physiological properties, which make it a promising tool for advanced laboratory experiments.
Mechanism of Action
The mechanism of action of Z-D-Asn(Trt)-OH is not fully understood, but it is thought to interact with proteins and enzymes in a variety of ways. It is believed to bind to specific proteins and enzymes, modulate their activity, and influence their structure and function. It is also believed to interact with cell surface receptors, modulate cellular signaling pathways, and influence gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to modulate a variety of biological processes. It has been found to modulate cell signaling pathways, gene expression, and cell differentiation. It has also been found to modulate protein-protein interactions, protein folding, and enzyme-substrate interactions. In addition, it has been found to modulate drug-receptor interactions, drug metabolism, and drug toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using Z-D-Asn(Trt)-OH in laboratory experiments are numerous. It is relatively easy to synthesize, is stable and non-toxic, and has a high affinity for proteins and enzymes. In addition, it can be used to study a variety of biological processes, including protein-protein interactions, protein folding, and enzyme-substrate interactions. The main limitation of this peptide is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
Future Directions
There are a number of potential future directions for research involving Z-D-Asn(Trt)-OH. One potential direction is to further explore its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted to optimize its synthesis method and to develop novel applications for its use. Another potential direction is to explore its potential use as a therapeutic agent, as it has been found to modulate a variety of biological processes. Finally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development.
Synthesis Methods
Z-D-Asn(Trt)-OH is synthesized by solid-phase peptide synthesis (SPPS) using the Fmoc-chemistry. This method involves the attachment of a protected amino acid to a solid support, followed by the addition of the next amino acid in the desired sequence. The protected amino acids are then deprotected and the peptide is cleaved from the solid support. The resulting peptide is then purified by reverse-phase high performance liquid chromatography (RP-HPLC).
Scientific Research Applications
Z-D-Asn(Trt)-OH has been found to possess unique properties, which make it an attractive tool for biomedical research. It has been used in studies of protein-protein interactions, protein folding, and enzyme-substrate interactions. It has also been used in studies of drug-receptor interactions, drug metabolism, and drug toxicity. In addition, it has been used in studies of cell signaling pathways, gene expression, and cell differentiation.
properties
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

